Home > Products > Screening Compounds P35139 > Zanamivir hydrate
Zanamivir hydrate - 1260601-68-0

Zanamivir hydrate

Catalog Number: EVT-3555191
CAS Number: 1260601-68-0
Molecular Formula: C12H22N4O8
Molecular Weight: 350.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zanamivir hydrate is a member of acetamides.
Overview

Zanamivir hydrate is a potent antiviral compound primarily used in the treatment of influenza. It belongs to the class of neuraminidase inhibitors, which target the neuraminidase enzyme present in influenza viruses, thereby preventing the release of new viral particles from infected cells. This compound is crucial in managing influenza outbreaks and has been studied extensively for its efficacy and safety.

Source

Zanamivir was first synthesized in the late 1990s and is derived from a natural product found in seaweed. The hydrate form, which includes water molecules in its crystalline structure, enhances its stability and bioavailability. Zanamivir hydrate is commercially available and can be synthesized through various methods, as detailed in subsequent sections.

Classification

Zanamivir hydrate is classified as a pharmaceutical agent under the category of antiviral drugs, specifically as a neuraminidase inhibitor. Its primary therapeutic application is against influenza virus types A and B. The chemical formula for zanamivir hydrate is C12_{12}H20_{20}N4_{4}O7_{7}·H2_2O, indicating that it contains one molecule of water per molecule of zanamivir.

Synthesis Analysis

Methods

The synthesis of zanamivir hydrate involves several steps, typically starting with the base compound zanamivir. A notable method includes:

  1. Dissolution: Zanamivir is dissolved in water at elevated temperatures (around 90-95 °C).
  2. Crystallization: A counter solvent such as ethanol or acetonitrile is added to the solution to induce crystallization.
  3. Recovery: The resulting crystals are recovered through filtration and dried under reduced pressure.

This method allows for the controlled formation of different hydrate forms, specifically hydrate I and hydrate II, which vary in their physical properties and stability .

Technical Details

The synthesis process can be optimized by adjusting parameters such as temperature, concentration of solvents, and cooling rates to achieve desired crystal forms with specific moisture content (3-6% by weight) and stability characteristics .

Molecular Structure Analysis

Structure

Zanamivir hydrate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the neuraminidase enzyme. The molecular structure includes:

  • A bicyclic core
  • Multiple hydroxyl groups
  • An amine group

The presence of these functional groups contributes to its binding affinity for the neuraminidase enzyme.

Data

The molecular weight of zanamivir hydrate is approximately 332.32 g/mol. Structural studies using techniques such as X-ray diffraction have confirmed its crystalline nature and provided insights into its hydrogen bonding patterns and spatial orientation .

Chemical Reactions Analysis

Reactions

Zanamivir hydrate primarily undergoes reactions relevant to its biological activity:

  1. Enzymatic Interaction: Zanamivir binds to the active site of neuraminidase, inhibiting its activity.
  2. Hydrolysis: In aqueous environments, zanamivir can undergo hydrolysis, affecting its stability and activity.

Technical Details

The binding interaction involves hydrogen bonds between zanamivir's functional groups and key amino acid residues within the neuraminidase active site, which are critical for its inhibitory action .

Mechanism of Action

Zanamivir exerts its antiviral effects by specifically inhibiting the neuraminidase enzyme on the surface of influenza viruses. This enzyme is essential for viral replication as it facilitates the release of new virions from infected cells.

Process

  1. Binding: Zanamivir binds tightly to the active site of neuraminidase.
  2. Inhibition: This binding prevents the cleavage of sialic acid residues on host cell surfaces, thereby blocking viral release.
  3. Viral Load Reduction: As a result, there is a decrease in viral spread within the respiratory tract.

Data from clinical studies indicate that zanamivir significantly reduces symptoms and duration of influenza when administered early during infection .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zanamivir hydrate typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water but limited solubility in organic solvents.
  • Melting Point: The melting point ranges between 80 °C to 90 °C depending on hydration levels.

Chemical Properties

  • Stability: Zanamivir hydrate is stable under proper storage conditions but may degrade when exposed to high temperatures or humidity.
  • pH Sensitivity: It maintains stability within a physiological pH range but may undergo changes outside this range.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize these properties further .

Applications

Zanamivir hydrate is primarily used in clinical settings for:

  • Treatment of Influenza: It is effective against both influenza A and B viruses.
  • Inhalation Therapy: Due to its poor membrane permeability, zanamivir is often administered via inhalation using specialized delivery systems like dry powder inhalers or microneedle arrays .
  • Research Applications: Ongoing studies explore its potential against other viral pathogens and its use in combination therapies.
Introduction to Zanamivir Hydrate in Antiviral Research

Historical Development and Discovery as a Neuraminidase Inhibitor

The discovery of zanamivir hydrate (C₁₂H₂₀N₄O₇·H₂O) represents a landmark achievement in structure-based antiviral drug design. Its development originated from Australian research in the late 1980s when scientists at the Commonwealth Scientific and Industrial Research Organisation (CSIRO), led by Peter Colman and Joseph Varghese, collaborated with Monash University and the Victorian College of Pharmacy. This multidisciplinary team employed X-ray crystallography to elucidate the three-dimensional structure of influenza neuraminidase, revealing a conserved catalytic site that presented an ideal target for inhibitor design [1] [10].

The rational drug design approach focused on modifying the natural neuraminidase substrate, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA). Computational chemistry techniques, including the GRID software by Molecular Discovery, identified a negatively charged region in the neuraminidase active site adjacent to the C4 hydroxyl of DANA. Strategic replacement with a positively charged guanidino group created a salt bridge with the conserved glutamic acid residue (Glu119), significantly enhancing binding affinity [1] [9]. This modification yielded zanamivir (then designated GG167), which demonstrated approximately 100-fold greater inhibitory potency than DANA against influenza A and B neuraminidases [10].

The compound was patented in 1989 and subsequently licensed to Glaxo Wellcome (now GlaxoSmithKline) in 1990 for clinical development. After extensive clinical trials, the hydrate form was approved by the FDA in 1999 as Relenza®, marking the first commercialized neuraminidase inhibitor [1]. The hydrate formulation was selected to enhance the compound's stability and crystallinity, critical factors for pharmaceutical processing and storage. This development pipeline established a precedent for structure-guided antiviral discovery and highlighted the importance of carbohydrate chemistry in drug development.

Role in Global Influenza Pandemics and Public Health Priorities

Zanamivir hydrate emerged during a critical period of heightened pandemic preparedness. Its approval coincided with escalating concerns about avian influenza H5N1, which demonstrated alarming mortality rates (approximately 59%) in early human cases [5]. The 2009 H1N1 pandemic ("swine flu") further underscored zanamivir's public health value when circulating strains exhibited near-universal resistance to adamantanes and significant oseltamivir resistance (approximately 70-100% of seasonal H1N1 isolates) [5] [8]. During this period, zanamivir maintained efficacy against oseltamivir-resistant strains due to its distinct binding orientation within the neuraminidase active site [3].

The World Health Organization (WHO) incorporated zanamivir into its pandemic preparedness guidelines as an essential therapeutic countermeasure. Its importance was particularly evident for immunocompromised populations, where extended viral replication increases resistance risks with other antivirals. Intravenous formulations (developed post-2009) became vital for treating severe hospitalized cases, filling a critical therapeutic gap when oral agents failed [2] [5]. Public health agencies worldwide stockpiled zanamivir as part of strategic reserves, with current guidelines positioning it as a first-line agent during outbreaks caused by oseltamivir-resistant strains [5].

Table 1: Key Pandemic Influenza Threats and Zanamivir's Documented Efficacy

Virus StrainResistance ProfileZanamivir EfficacyClinical Context
Seasonal H1N1 (pre-2009)High oseltamivir resistance (H274Y mutation)Maintained full susceptibilityFirst-line alternative therapy
A(H1N1)pdm09Sensitive to NAIsEquivalent to oseltamivirPrimary treatment during pandemic
Avian H5N1Adamantane-resistant, sporadic oseltamivir resistanceClinical efficacy in compassionate useReserve agent for complicated cases
Avian H7N9Variable resistance profilesRetained activity against R292K mutantsCDC-recommended for hospitalized cases

Properties

CAS Number

1260601-68-0

Product Name

Zanamivir hydrate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

Molecular Formula

C12H22N4O8

Molecular Weight

350.33 g/mol

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.